molecular formula C9H11ClO5S B3042177 2,4,6-Trimethoxybenzenesulfonyl chloride CAS No. 52499-93-1

2,4,6-Trimethoxybenzenesulfonyl chloride

Cat. No. B3042177
CAS RN: 52499-93-1
M. Wt: 266.7 g/mol
InChI Key: FGJGNZDVLPUDAJ-UHFFFAOYSA-N
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Patent
US04487726

Procedure details

In 500 ml of dichloromethane is dissolved 5.05 g of 1,3,5-trimethoxybenzene and the solution was cooled to -5°~-10° C. A solution of 6 ml of chlorosulfonic acid in 400 ml of dichloromethane was added dropwise, and the mixture was allowed to stand at room temperature. The reaction mixture was then treated as in Reference Example 1. The resulting product was crystallized from carbon tetrachloride and filtered. Yield 610 mg (6.3%), m.p. 126°-129° C.
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
5.05 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([O:9][CH3:10])[CH:6]=[C:5]([O:11][CH3:12])[CH:4]=1.[Cl:13][S:14](O)(=[O:16])=[O:15]>ClCCl>[CH3:12][O:11][C:5]1[CH:4]=[C:3]([O:2][CH3:1])[CH:8]=[C:7]([O:9][CH3:10])[C:6]=1[S:14]([Cl:13])(=[O:16])=[O:15]

Inputs

Step One
Name
Quantity
6 mL
Type
reactant
Smiles
ClS(=O)(=O)O
Name
Quantity
400 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
5.05 g
Type
reactant
Smiles
COC1=CC(=CC(=C1)OC)OC
Name
Quantity
500 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled to -5°~-10° C
CUSTOM
Type
CUSTOM
Details
to stand at room temperature
ADDITION
Type
ADDITION
Details
The reaction mixture was then treated as in Reference Example 1
CUSTOM
Type
CUSTOM
Details
The resulting product was crystallized from carbon tetrachloride
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
Smiles
COC1=C(C(=CC(=C1)OC)OC)S(=O)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.